molecular formula C13H7F3O2 B6364043 3-(3,5-Difluorophenyl)-4-fluorobenzoic acid, 95% CAS No. 1225742-79-9

3-(3,5-Difluorophenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6364043
CAS RN: 1225742-79-9
M. Wt: 252.19 g/mol
InChI Key: AMMBTVPQEHYUMS-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-4-fluorobenzoic acid (3,5-DFP-4-FBA) is an organic compound that is structurally similar to other aromatic carboxylic acids. It is a colorless, crystalline solid that is soluble in water and polar organic solvents. It has a molecular weight of 218.13 g/mol and a melting point of 134-136°C. 3,5-DFP-4-FBA has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a fluorescent probe for biochemical assays.

Mechanism of Action

3,5-DFP-4-FBA is an aromatic carboxylic acid that has a unique structure that enables it to interact with other molecules in a variety of ways. Its aromatic ring can form hydrogen bonds with other molecules, and its carboxylic acid group can form ionic bonds with other molecules. Its unique structure also enables it to act as a catalyst in organic syntheses, and it can also act as a fluorescent probe in biochemical assays.
Biochemical and Physiological Effects
3,5-DFP-4-FBA is not known to have any direct biochemical or physiological effects in humans or other animals. However, it has been used as a reagent in the synthesis of other compounds that have been studied for their potential therapeutic effects. For example, 3,5-difluorophenylacetic acid, a derivative of 3,5-DFP-4-FBA, has been studied for its potential anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

3,5-DFP-4-FBA is a useful reagent for organic synthesis and biochemical assays due to its unique structure. Its aromatic ring can form hydrogen bonds with other molecules, and its carboxylic acid group can form ionic bonds with other molecules. It is also relatively stable and has a low melting point, making it easy to handle and store. However, it is also a relatively expensive reagent, and its presence can interfere with certain biochemical assays, such as those involving enzymes.

Future Directions

The potential applications of 3,5-DFP-4-FBA are far-reaching. Future research could focus on using it as a reagent in organic synthesis to create new compounds with potential therapeutic effects, as a fluorescent probe for biochemical assays, or as a catalyst for the synthesis of organic compounds. Additionally, research could focus on developing new methods for synthesizing 3,5-DFP-4-FBA in order to make it more cost-effective. Finally, research could focus on further exploring its potential as a fluorescent probe for biochemical assays, as well as its potential as a catalyst for the synthesis of organic compounds.

Synthesis Methods

3,5-DFP-4-FBA can be synthesized through a two-step process. The first step involves the reaction of 3-fluorobenzoic acid and 5-fluorobenzoic acid with 2-chloro-4-fluorobenzaldehyde in the presence of an acid catalyst. This reaction yields the desired product, 3,5-DFP-4-FBA, and a byproduct, 2-chloro-4-fluorobenzoic acid. The second step involves the purification of the crude product by recrystallization.

Scientific Research Applications

3,5-DFP-4-FBA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a fluorescent probe for biochemical assays. It has also been used as a substrate in the synthesis of other compounds, such as 3,5-difluorophenylacetic acid, 3,5-difluorophenylacetic acid derivatives, and 3,5-difluorophenylacetic acid-containing polymers.

properties

IUPAC Name

3-(3,5-difluorophenyl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-9-3-8(4-10(15)6-9)11-5-7(13(17)18)1-2-12(11)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMBTVPQEHYUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680803
Record name 3',5',6-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluorophenyl)-4-fluorobenzoic acid

CAS RN

1225742-79-9
Record name 3',5',6-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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